molecular formula C12H19NO2 B12713998 Bamethan, (R)- CAS No. 912804-58-1

Bamethan, (R)-

Cat. No.: B12713998
CAS No.: 912804-58-1
M. Wt: 209.28 g/mol
InChI Key: RDUHXGIIUDVSHR-LBPRGKRZSA-N
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Description

Bamethan, ®- is a vasodilator that is primarily used to treat peripheral vascular and circulatory disturbances. It is an adrenaline derivative developed by C. H. Boehringer Sohn and shows a depressor action on peripheral blood vessels due to its peripheral vasodilating action caused by stimulation of adrenergic beta-receptors .

Preparation Methods

The synthesis of Bamethan, ®- involves the reaction of 1-(p-hydroxyphenol)-2-butylamino-1-ethanol with appropriate reagents under controlled conditions. The industrial production methods typically involve large-scale chemical synthesis using high-purity reagents and stringent reaction conditions to ensure the desired product’s quality and yield .

Chemical Reactions Analysis

Bamethan, ®- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Bamethan, ®- has a wide range of scientific research applications, including:

Mechanism of Action

Bamethan, ®- exerts its effects by stimulating adrenergic beta-receptors, leading to the relaxation of smooth muscle cells in blood vessels. This results in vasodilation and increased blood flow to peripheral tissues. The molecular targets involved include adrenergic beta-receptors, which are part of the G protein-coupled receptor family. The activation of these receptors triggers a cascade of intracellular signaling pathways, ultimately leading to the desired pharmacological effects .

Comparison with Similar Compounds

Bamethan, ®- can be compared with other vasodilators such as Isoxsuprine, Buphenine, and Buflomedil. While all these compounds share the common property of causing vasodilation, Bamethan, ®- is unique in its specific action on adrenergic beta-receptors and its particular chemical structure. Similar compounds include:

Properties

CAS No.

912804-58-1

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

4-[(1R)-2-(butylamino)-1-hydroxyethyl]phenol

InChI

InChI=1S/C12H19NO2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10/h4-7,12-15H,2-3,8-9H2,1H3/t12-/m0/s1

InChI Key

RDUHXGIIUDVSHR-LBPRGKRZSA-N

Isomeric SMILES

CCCCNC[C@@H](C1=CC=C(C=C1)O)O

Canonical SMILES

CCCCNCC(C1=CC=C(C=C1)O)O

Origin of Product

United States

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